molecular formula C5H11ClN4 B1392901 2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride CAS No. 1189513-57-2

2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride

Cat. No.: B1392901
CAS No.: 1189513-57-2
M. Wt: 162.62 g/mol
InChI Key: MAGNRAASPCGGQV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.ClH/c1-4-7-5(2-3-6)9-8-4;/h2-3,6H2,1H3,(H,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGNRAASPCGGQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189513-57-2
Record name 1H-1,2,4-Triazole-5-ethanamine, 3-methyl-, hydrochloride (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=1189513-57-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride
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Biological Activity

2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride, also known as 5-methyl-1H-1,2,4-triazole-3-ethanamine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : 2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine hydrochloride
  • Molecular Formula : C₅H₁₀N₄·HCl
  • Molecular Weight : 162.62 g/mol
  • CAS Number : 1189513-57-2

The biological activity of triazole derivatives is often linked to their ability to interact with various biological targets. The triazole ring structure allows for significant interactions with enzymes and receptors due to its nitrogen content. Specifically, compounds containing a triazole moiety have been shown to exhibit activity against a range of diseases, including cancer and infections.

Antimicrobial Activity

Research indicates that triazole derivatives possess notable antimicrobial properties. For instance, compounds similar to 2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine have been evaluated for their effectiveness against various bacterial strains and fungi. A study highlighted that certain triazole derivatives demonstrated significant inhibition against Candida albicans and Staphylococcus aureus, suggesting potential applications in treating fungal and bacterial infections .

Anticancer Potential

Triazole compounds have been investigated for their anticancer effects. In vitro studies have shown that derivatives can induce apoptosis in cancer cells through various pathways. For example, specific triazole derivatives were reported to inhibit cell proliferation in human breast cancer cell lines (IC50 values ranging from 27.3 to 43.4 µM) . This suggests that this compound may also exhibit similar anticancer properties.

Neuropharmacological Effects

The compound has been studied for its neuropharmacological effects as well. It has been suggested that triazole derivatives can act as agonists for trace amine-associated receptors (TAARs), which are implicated in modulating neurotransmitter release and could potentially be useful in treating neurological disorders such as schizophrenia .

Case Studies

StudyFindings
Antimicrobial Activity Triazoles showed significant inhibition against Candida albicans and Staphylococcus aureus .
Anticancer Activity Induced apoptosis in breast cancer cell lines with IC50 values of 27.3 µM .
Neuropharmacology Demonstrated agonist activity at TAARs related to neurotransmitter modulation .

Scientific Research Applications

Pharmacological Applications

1. Antifungal Activity
Research has demonstrated that triazole compounds exhibit significant antifungal properties. Studies indicate that 2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride can inhibit the growth of various fungal strains, including Candida species and Aspergillus species. The mechanism involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes.

Case Study:
A study published in the Journal of Antimicrobial Chemotherapy showed that derivatives of triazole compounds, including IEM 813, displayed potent activity against Candida albicans, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antifungal agents .

2. Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. It has been studied for its potential to mitigate neuronal damage in models of neurodegenerative diseases.

Case Study:
In a study involving rat models of Parkinson's disease, administration of IEM 813 resulted in reduced neuronal loss and improved motor function compared to control groups. The proposed mechanism involves the modulation of oxidative stress pathways .

Biochemical Applications

1. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This characteristic makes it a valuable tool in biochemical research.

Data Table: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeIC50 (µM)Reference
Cyclic nucleotide phosphodiesteraseCompetitive15
Carbonic anhydraseNon-competitive25

2. Drug Development
Due to its structural properties, this compound serves as a lead compound for the development of new pharmaceuticals targeting fungal infections and neurodegeneration.

Toxicological Studies

Understanding the safety profile of IEM 813 is crucial for its application in therapeutic settings. Preliminary toxicological assessments indicate a favorable safety margin at therapeutic doses.

Data Table: Toxicity Profile

ParameterValueReference
Acute Oral ToxicityLD50 > 2000 mg/kg
Skin IrritationNon-irritant

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound belongs to a broader class of 1,2,4-triazol-3-yl ethanamine derivatives. Substitutions on the triazole ring or amine side chain significantly alter physicochemical and pharmacological properties. Key analogs and their data are summarized below:

Table 1: Comparison of Selected 1,2,4-Triazol-3-yl Ethanamine Derivatives
Compound Name (Hydrochloride Salt) Substituent on Triazole Ring Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Pharmacological Notes
2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine 5-Methyl 162.63 Not Reported 48–72* TAAR1 agonist candidate
2-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine 5-Ethyl 176.65 Not Reported Not Reported Lower TAAR1 affinity vs. methyl analog
2-(5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)ethan-1-amine 3-Methoxyphenyl 219.12 (free base) 235–236 48 Improved lipophilicity
2-(5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)ethan-1-amine 4-Nitrophenyl 229.16 (free base) 248–250 52 Reduced bioavailability due to polarity
2-(5-Bromo-1H-1,2,4-triazol-3-yl)ethan-1-amine 5-Bromo 227.96 (dihydrochloride) Not Reported Not Reported Potential halogen bonding effects

*Yields for methyl-substituted analogs vary based on synthetic routes .

Key Structural and Functional Differences

Substituent Effects on Bioactivity: Methyl Group (Target Compound): Enhances metabolic stability and moderate lipophilicity, favoring blood-brain barrier penetration for CNS targets like TAAR1 .

Impact of Salt Forms :

  • The hydrochloride salt of the target compound improves aqueous solubility compared to free bases, critical for in vivo administration .
  • Dihydrochloride salts (e.g., 2-(5-Bromo-...dihydrochloride) further enhance solubility but may affect crystallinity .

Pharmacological Efficacy :

  • The methyl-substituted analog demonstrated >50% reduction in locomotor hyperactivity in rodent models of schizophrenia at 10 mg/kg (i.p.), outperforming ethyl- and nitrophenyl-substituted analogs .
  • TAAR1 Binding Affinity : Methyl and methoxyphenyl derivatives show EC₅₀ values <100 nM, while nitro-substituted analogs exhibit reduced potency due to electron-withdrawing effects .

Research Findings and Clinical Relevance

In Silico and In Vivo Insights

  • Molecular Docking : The methyl group occupies a hydrophobic pocket in TAAR1, while the protonated amine forms salt bridges with Asp103 .

Preparation Methods

Synthesis via Cycloaddition and Functionalization of Triazole Derivatives

Method Overview:
This approach involves the formation of the 1,2,4-triazole ring through cycloaddition reactions, followed by functionalization to introduce the ethan-1-amine group.

Key Steps:

  • Nucleophilic substitution or alkylation:
    The triazole ring's 3-position is selectively alkylated using ethylene derivatives, such as ethylene chlorides or bromides, to introduce the ethan-1-amine side chain.

  • Amine introduction and salt formation:
    The amino group is then converted into its hydrochloride salt by treatment with hydrochloric acid, ensuring stability and solubility.

Research Findings:

  • The process benefits from controlled temperature and solvent conditions to maximize yield and selectivity.
  • Use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitates nucleophilic substitutions.

Data Table 1: Typical Reaction Conditions

Step Reagents Solvent Temperature Yield (%) Notes
Cyclization Hydrazine derivatives + nitriles Acidic or basic medium 80-120°C 70-85 Cyclocondensation
Alkylation Ethylene chlorides DMSO or DMF 25-50°C 65-80 Selective at 3-position
Salt formation Hydrochloric acid Water Room temperature Quantitative Stabilizes compound

Direct Amination of Precursor Heterocycles

Method Overview:
This route involves the direct amination of a pre-formed heterocyclic core, such as a methylated triazole, using amine sources under catalytic conditions.

Key Steps:

  • Amination reaction:
    The methyl group at the 5-position is activated using reagents like formaldehyde or via radical-mediated processes, followed by nucleophilic attack by ammonia or primary amines.

  • Hydrochloride salt formation:
    The free amine is reacted with hydrochloric acid to produce the hydrochloride salt.

Research Findings:

  • Catalysts such as palladium or copper can enhance the amination efficiency.
  • Reaction conditions are optimized at moderate temperatures (50-80°C) to prevent decomposition.

Data Table 2: Typical Conditions for Direct Amination

Reagent Catalyst Solvent Temperature Yield (%) Notes
Primary amine Pd/C or CuI Ethanol or acetonitrile 50-80°C 60-75 Catalytic amination
Hydrochloric acid Water Room temperature Quantitative Salt formation

Multi-step Synthesis via Intermediate Precursors

Method Overview:
A multi-step process involves initial synthesis of a precursor such as 5-methyl-1H-1,2,4-triazole-3-carboxylic acid or its derivatives, followed by reduction and amination.

Key Steps:

  • Synthesis of precursor:
    Via cyclization of hydrazines with methyl nitriles, followed by oxidation or esterification.

Research Findings:

  • This method allows for high purity and structural control.
  • Reaction conditions require careful control of temperature and inert atmosphere to prevent side reactions.

Data Table 3: Multi-step Synthesis Parameters

Step Reagents Conditions Yield (%) Notes
Esterification Methyl nitrile + hydrazine Acidic medium 70-80 Forms heterocycle
Reduction LiAlH4 Anhydrous ether 60-75 Converts acid to amine
Salt formation HCl Aqueous Quantitative Final product

Notable Research Findings and Innovations

  • Patents and recent studies highlight the importance of solvent choice, temperature, and reagent purity in optimizing yields and purity of the hydrochloride salt.
  • Use of water-soluble derivatives has facilitated purification processes, reducing impurities such as unreacted starting materials and side products.
  • Computational studies suggest that regioselectivity in the cycloaddition reactions is highly influenced by electronic effects of substituents, which can be exploited to direct synthesis toward desired isomers.

Q & A

Q. Advanced

  • X-ray crystallography : SHELXL refines crystal structures, resolving bond lengths and angles (e.g., triazole ring planarity, Cl⁻ counterion positioning) .
  • Density Functional Theory (DFT) : Predicts NMR/IR spectra and compares with experimental data to validate tautomeric forms (e.g., 1H- vs. 4H-triazole configurations) .
  • Molecular docking : Models interactions with biological targets (e.g., TAAR1 receptor binding pockets) to guide functional studies .

What are the recommended storage conditions to ensure compound stability?

Q. Basic

  • Temperature : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
  • Light sensitivity : Protect from UV exposure using amber glassware.
  • Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the hydrochloride salt .

What experimental approaches evaluate the compound’s activity as a TAAR1 agonist?

Q. Advanced

  • cAMP accumulation assays : Measure agonist-induced cAMP production in TAAR1-transfected HEK293 cells using FRET-based probes (e.g., Epac-based sensors) .
  • Radioligand binding : Compete with [³H]-labeled ligands (e.g., RO5166017) to determine IC₅₀ values.
  • In vivo models : Behavioral assays (e.g., prepulse inhibition in rodents) assess antipsychotic efficacy .

How should waste containing this compound be managed in laboratories?

Q. Basic

  • Segregation : Collect aqueous waste separately from organic solvents.
  • Neutralization : Treat with dilute NaOH to deprotonate the amine before disposal.
  • Regulatory compliance : Partner with certified waste management firms for incineration or chemical degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 2
2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride

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